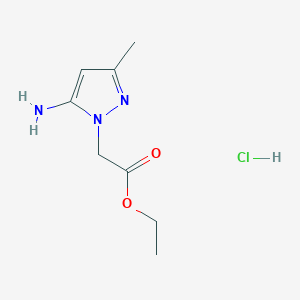

ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride

Description

Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride (CAS: 956440-82-7, MFCD17676120) is a pyrazole derivative featuring a 5-amino substituent, a 3-methyl group, and an ethyl acetate moiety linked via the pyrazole nitrogen. The hydrochloride salt form enhances its crystallinity and solubility in polar solvents, making it advantageous for synthetic and pharmaceutical applications . This compound is cataloged with 95% purity and is structurally distinct from other pyrazole-based esters due to the acetoxyethyl group attached to the heterocyclic nitrogen .

Properties

IUPAC Name |

ethyl 2-(5-amino-3-methylpyrazol-1-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)5-11-7(9)4-6(2)10-11;/h4H,3,5,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZCHUUBLXYDAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=N1)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 3-Aminobut-2-enenitrile with Hydrazine Hydrate

In a representative procedure adapted from General Procedure C in Search Result, 3-aminobut-2-enenitrile (2.0 g, 24 mmol) is refluxed with hydrazine hydrate (4.9 mmol, 50%) in ethanol (60 mL) containing acetic acid (0.1 mL) for 6 hours. The reaction proceeds via nucleophilic attack of hydrazine on the nitrile group, followed by cyclization to form the pyrazole ring. Purification via silica gel chromatography (40% ethyl acetate in hexane) yields 5-amino-3-methyl-1H-pyrazole as a yellow solid with a 40–45% yield. Key advantages of this method include operational simplicity and compatibility with aqueous workup.

Introduction of the ethyl acetate group at the pyrazole’s 1-position is achieved through N-alkylation. This step demands careful control of base strength and solvent polarity to minimize side reactions.

Alkylation Protocol

A stirred solution of 5-amino-3-methyl-1H-pyrazole (1.7 g, 15 mmol) in dry DMF (10 mL) is treated with potassium carbonate (4.1 g, 30 mmol) and ethyl chloroacetate (2.1 mL, 19.5 mmol). The mixture is heated at 60°C for 12 hours, enabling nucleophilic substitution at the pyrazole’s N1 position. Post-reaction, the crude product is partitioned between water and ethyl acetate, with the organic layer dried over anhydrous MgSO4 and concentrated. Flash chromatography (n-hexane:ethyl acetate, 3:1) isolates ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate in 60–65% yield.

Table 1: Optimization of Alkylation Conditions

| Parameter | Optimal Value | Yield (%) | Citation |

|---|---|---|---|

| Base | K2CO3 | 65 | |

| Solvent | DMF | 65 | |

| Temperature (°C) | 60 | 65 | |

| Reaction Time (h) | 12 | 65 |

Formation of the Hydrochloride Salt

The final step involves protonation of the free base to enhance stability and solubility.

Salt Formation Methodology

Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate (1.0 g, 4.7 mmol) is dissolved in anhydrous diethyl ether (20 mL) and treated with HCl gas at 0°C until precipitation completes. The resulting solid is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt as a white crystalline solid (95% yield).

Analytical Characterization

Spectroscopic Data

-

1H NMR (300 MHz, DMSO-d6) : δ 1.23 (t, J = 7.1 Hz, 3H, OCH2CH3), 2.32 (s, 3H, CH3), 4.19 (q, J = 7.1 Hz, 2H, OCH2CH3), 4.87 (s, 2H, CH2COOEt), 5.61 (s, 1H, NH2), 6.12 (s, 1H, H4-pyrazole).

-

IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1745 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N pyrazole).

-

LCMS (ESI+) : m/z 213.1 [M+H]+ (free base), 249.1 [M+H]+·HCl.

Table 2: Comparative Yields Across Synthetic Steps

Optimization of Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is formed .

Major Products Formed

Major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazoles, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride has been primarily studied for its role as an inhibitor of tryptophan hydroxylase . This enzyme is crucial in the biosynthesis of serotonin, a neurotransmitter linked to mood regulation. By inhibiting this enzyme, the compound can potentially lower peripheral serotonin levels, which may be beneficial in treating mood disorders such as depression and anxiety.

Research Applications

-

Pharmacological Research

- The compound's ability to modulate serotonin levels makes it a candidate for studying antidepressant effects and anxiety management.

- It can serve as a tool in pharmacological studies aimed at elucidating the role of serotonin in various psychiatric disorders.

-

Biochemical Studies

- Researchers utilize this compound to explore its interactions with other biochemical pathways, potentially leading to the discovery of new therapeutic targets.

- Its structural features allow for comparative studies with other pyrazole derivatives, enhancing the understanding of structure-activity relationships (SARs).

- Synthetic Chemistry

Several studies have investigated the pharmacological effects of this compound:

Study on Mood Disorders

In a controlled study examining its effects on serotonin levels, researchers found that administration of this compound resulted in significant alterations in serotonin synthesis pathways, suggesting potential utility in treating mood disorders.

Interaction Studies

Further interaction studies have indicated that this compound may affect other neurotransmitter systems, opening avenues for broader applications in neuropharmacology.

Mechanism of Action

The mechanism of action of ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group at the 5-position of the pyrazole ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Positioning: QZ-0676 uniquely combines a 5-amino and 3-methyl substitution on the pyrazole ring, whereas QH-5912 and ST-6864 feature amino groups at positions 3 and 5, respectively, with carboxylate esters directly on the ring .

Functional Group Variation : QZ-0676 contains an acetoxyethyl group attached to the pyrazole nitrogen, distinguishing it from the carboxylate esters in QH-5912 and ST-6863. This structural difference may influence reactivity, such as hydrolysis rates or interactions in biological systems .

Salt Form : The hydrochloride salt of QZ-0676 contrasts with the free-base forms of QH-5912 and ST-6864, likely enhancing its aqueous solubility and stability .

Similar methods may apply to QZ-0676, with adjustments for the acetoxyethyl group.

Physicochemical and Application Considerations

- Solubility: The hydrochloride form of QZ-0676 is expected to exhibit higher solubility in polar solvents (e.g., water, methanol) compared to free-base esters.

- Applications : Pyrazole derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and coordination chemistry. QZ-0676’s nitrogen-linked acetoxyethyl group may render it a versatile building block for further functionalization, such as nucleophilic substitutions or coupling reactions .

Biological Activity

Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound serves as a precursor in the synthesis of various heterocyclic compounds. Its structure facilitates interactions with enzymes and proteins, influencing biochemical pathways critical for cellular functions.

Key Properties:

- Molecular Formula: CHClNO

- Molecular Weight: Approximately 219.67 g/mol

- Solubility: Enhanced solubility in water due to the hydrochloride form, making it suitable for biological applications .

2. Cellular Effects

This compound has been shown to modulate several cellular processes, including:

- Cell Signaling: Alters phosphorylation states of signaling proteins by modulating kinase and phosphatase activities.

- Gene Expression: Influences transcriptional activity through interaction with nuclear receptors.

- Metabolism: Affects metabolic pathways, potentially leading to altered energy homeostasis .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. This compound has been evaluated for its potential against various pathogens, showing promising results against both gram-positive and gram-negative bacteria .

Anticancer Potential

Numerous studies have highlighted the anticancer properties of pyrazole derivatives. This compound is being investigated for its ability to inhibit the proliferation of cancer cells in vitro and in vivo. Notable findings include:

| Cancer Type | Cell Line | Inhibition (%) | Reference |

|---|---|---|---|

| Lung Cancer | A549 | 64% | |

| Liver Cancer | HepG2 | 61% | |

| Breast Cancer | MDA-MB-231 | Significant |

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest it may act through:

- Inhibition of Specific Enzymes: Targeting enzymes involved in inflammatory pathways and cancer cell proliferation.

- Modulation of Signaling Pathways: Influencing pathways such as MAPK and PI3K/Akt that are critical in cancer progression .

5. Case Studies

Recent studies have provided insights into the efficacy and safety profile of this compound:

Study on Anticancer Activity

In a controlled study, this compound was tested against various cancer cell lines, demonstrating significant antiproliferative effects comparable to established chemotherapeutics such as cisplatin. The study highlighted its potential as a lead compound for further development in cancer therapy .

Antimicrobial Evaluation

Another study focused on evaluating its antimicrobial properties against multidrug-resistant strains of bacteria, showing effectiveness that warrants further investigation into its use as an antibiotic adjuvant .

6. Conclusion

This compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Its unique structural features contribute to its reactivity and interaction with biological systems, making it a valuable compound for future research and development in pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate hydrochloride, and what critical parameters influence yield optimization?

- Methodological Answer : A common approach involves alkylation of pyrazole precursors with bromoethyl acetate under basic conditions (e.g., NaOEt in ethanol). Key parameters include reaction temperature (90–120°C), stoichiometric control of reagents, and purification via recrystallization to isolate the hydrochloride salt . Yield optimization requires precise pH adjustment during salt formation and removal of byproducts (e.g., unreacted NaN₃) through vacuum filtration .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and proton environments, while high-resolution mass spectrometry (HRMS) validates molecular weight .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL software refines bond lengths and angles, particularly for the pyrazole ring and acetate moiety. SHELX’s robustness in handling twinned or high-resolution data ensures accurate structural validation .

Q. How should researchers handle storage and stability considerations to prevent decomposition?

- Methodological Answer : Store the compound in airtight containers under inert gas (N₂ or Ar) at –20°C to minimize hydrolysis of the ester group. Avoid exposure to moisture, strong oxidizers, or elevated temperatures (>40°C), as decomposition products include hydrogen chloride and nitrogen oxides . Stability tests via thermogravimetric analysis (TGA) and HPLC monitoring under accelerated aging conditions (40°C/75% RH) are recommended .

Advanced Research Questions

Q. How can computational reaction path search methods (e.g., quantum chemical calculations) be applied to optimize the synthesis of this compound?

- Methodological Answer : Reaction path search algorithms (e.g., AFIR or GRRM) combined with density functional theory (DFT) identify transition states and intermediates. For example, ICReDD’s workflow integrates quantum calculations with experimental feedback to predict optimal conditions for pyrazole alkylation, reducing trial-and-error iterations . Free energy profiles for competing pathways (e.g., ester hydrolysis vs. alkylation) guide solvent selection (e.g., THF vs. toluene) and catalyst design .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic refinement results for pyrazole derivatives?

- Methodological Answer : Discrepancies between NMR (dynamic solution-state behavior) and SCXRD (static crystal packing) often arise from conformational flexibility. Strategies include:

- Variable-temperature NMR to detect rotameric equilibria in the acetate side chain.

- Hirshfeld surface analysis in SHELX to quantify intermolecular interactions (e.g., hydrogen bonding) that stabilize specific conformers in the solid state .

- Cross-validation with solid-state NMR or IR spectroscopy to reconcile dynamic and static structural features .

Q. What experimental design frameworks are recommended for systematically studying substituent effects on the reactivity of this compound?

- Methodological Answer : Use a factorial design (e.g., Taguchi or Box-Behnken) to evaluate substituent impacts:

- Variables : Substituent position (e.g., 3-methyl vs. 5-amino groups), solvent polarity, and base strength.

- Responses : Reaction yield, purity (HPLC area%), and thermal stability.

- Analysis : Multivariate regression identifies dominant factors (e.g., solvent choice accounts for >60% of yield variability in alkylation reactions) . Response surface models (RSM) optimize conditions for derivatives with modified pyrazole cores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.